

Butylguanidine Monohydrochloride: Molecular Architecture, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Butylguanidine monohydrochloride*

CAS No.: *19341-56-1*

Cat. No.: *B102243*

[Get Quote](#)

Executive Summary

Butylguanidine monohydrochloride (1-Butylguanidine hydrochloride) is a highly versatile aliphatic guanidine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical formulation. Characterized by a highly basic guanidino group tethered to a four-carbon hydrophobic alkyl chain, this compound exhibits unique physicochemical properties, including surfactant-like behavior and the ability to form robust hydrogen-bonded networks. This technical guide explores the structural dynamics, biological mechanisms of action, and validated synthetic protocols for **butylguanidine monohydrochloride**, providing actionable insights for drug development professionals.

Chemical Profile and Structural Dynamics

The molecular structure of **butylguanidine monohydrochloride** consists of a flexible butyl chain attached to a rigid, planar guanidinium cation. Because it is formulated as a monohydrochloride salt, the imine nitrogen is protonated, resulting in a delocalized positive charge distributed symmetrically across the three nitrogen atoms. This resonance stabilization

makes the guanidinium moiety an excellent pharmacophore for interacting with biological targets such as carboxylate and phosphate groups on proteins and lipid membranes.

Quantitative Data Summary

Property	Value	Clinical / Chemical Significance
Chemical Name	1-Butylguanidine hydrochloride	Standard IUPAC nomenclature.
CAS Registry Number	19341-56-1 (Salt) / 462-69-1 (Base)	Unique identifier for API sourcing[1].
Molecular Formula	C5H14ClN3	Represents the protonated salt form.
Molecular Weight	151.64 g/mol (Salt)	Low molecular weight ideal for fragment-based drug design.
Topological Polar Surface Area	~64.4 Å ²	Optimal for membrane interaction without compromising solubility[1].
LogP (Predicted)	0.61	Indicates a balanced amphiphilic nature (hydrophilic head, lipophilic tail)[1].

Mechanisms of Action in Biological Systems

Butylguanidine and its extended alkylguanidine derivatives exhibit a multi-target mechanism of action, making them particularly valuable in the development of novel antibacterial agents and enzyme inhibitors[2].

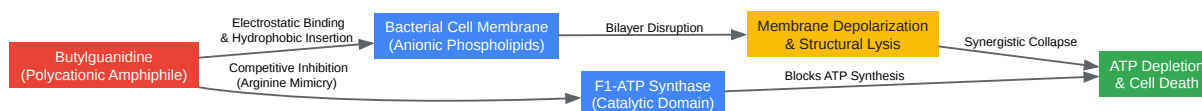
Membrane Depolarization (Surfactant-like Activity)

The amphiphilic nature of alkylguanidines allows them to act as cationic surfactants. The positively charged guanidinium headgroup binds electrostatically to the negatively charged phospholipid headgroups of bacterial cell membranes. Concurrently, the lipophilic butyl chain inserts into the hydrophobic lipid bilayer. This dual interaction disrupts membrane integrity,

leading to rapid depolarization, leakage of intracellular contents, and ultimately, bacterial cell death[3]. This mechanism is highly resilient against traditional pathways of antimicrobial resistance[2].

ATP Synthase Inhibition

Beyond membrane disruption, alkylguanidines act as potent competitive inhibitors of cellular energy machinery. They specifically target the F1 catalytic domain of ATP synthase. The guanidinium group mimics the natural arginine residues involved in phosphate binding, effectively blocking both ATP hydrolysis and ATP synthesis[4]. This targeted energy depletion is highly synergistic with the physical membrane disruption.



[Click to download full resolution via product page](#)

Diagram 1: Dual-action biological mechanism of alkylguanidines targeting membranes and ATP synthase.

Experimental Protocol: Synthesis of Butylguanidine Monohydrochloride

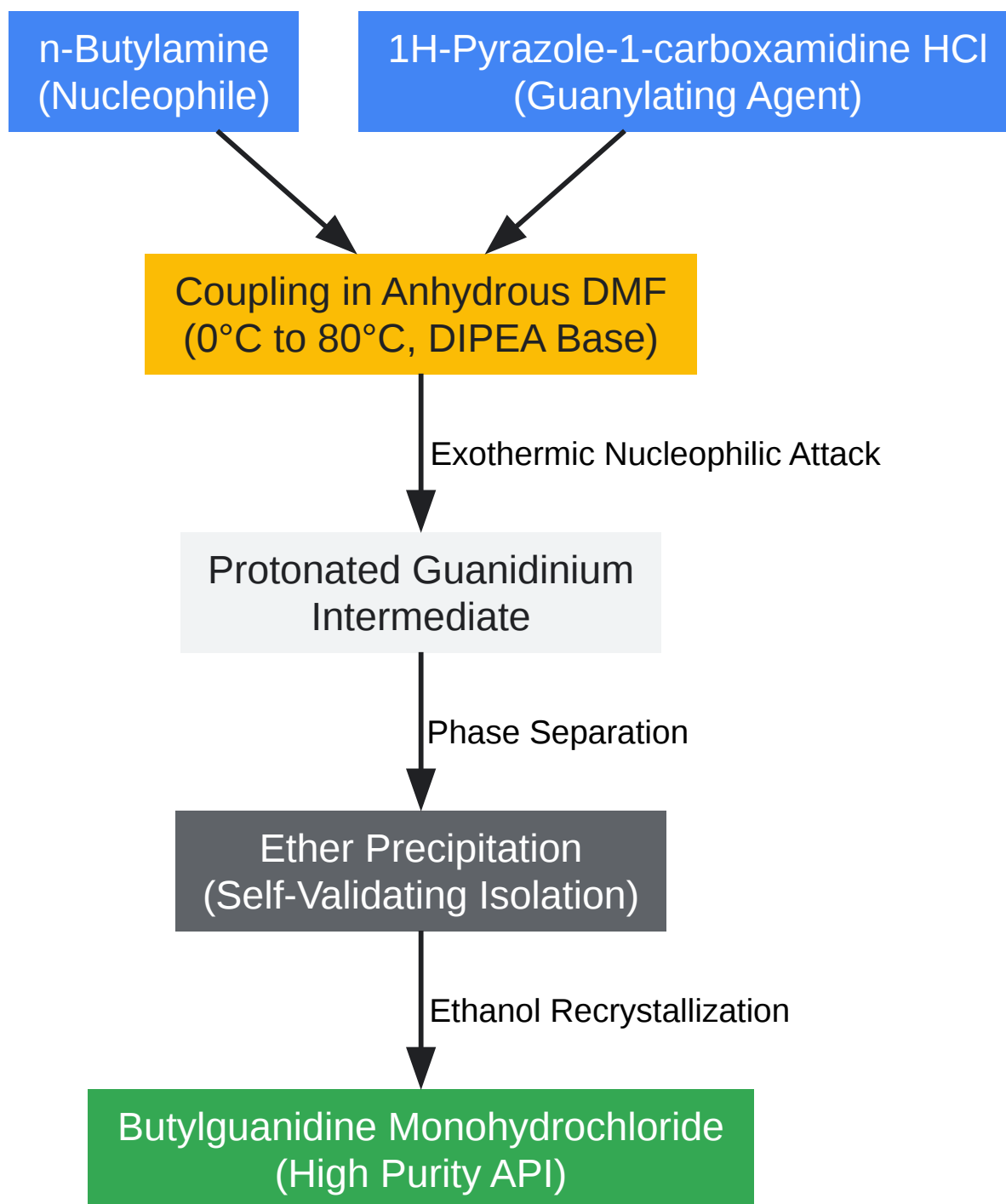
The synthesis of highly pure **butylguanidine monohydrochloride** requires precise control over nucleophilic addition to prevent the formation of di- or tri-substituted byproducts. The following self-validating protocol utilizes 1H-pyrazole-1-carboxamide hydrochloride as a superior guanylating agent compared to volatile cyanamide[5].

Step-by-Step Methodology

- Reagent Preparation & Activation:
 - Action: Suspend 1.0 equivalent of 1H-pyrazole-1-carboxamidinium hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
 - Causality: Anhydrous conditions are critical. The presence of water can lead to the competitive hydrolysis of the guanylation agent into urea derivatives, drastically reducing the atom economy of the reaction.
- Nucleophilic Addition:
 - Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of n-butylamine dropwise over 15 minutes.
 - Causality: The nucleophilic attack of the primary aliphatic amine on the electrophilic amidinium carbon is exothermic. Strict thermal control prevents the over-alkylation and formation of poly-guanylated side products.
- Catalytic Coupling:
 - Action: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Heat the reaction to 80°C and stir for 6 hours.
 - Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the n-butylamine, enhancing its nucleophilicity without competing for the electrophilic center, thereby driving the formation of the guanidinium intermediate[5].
- Precipitation & Self-Validating Isolation:
 - Action: Cool the reaction mixture to room temperature and pour it into a 10-fold excess of cold diethyl ether while stirring vigorously. Collect the resulting white precipitate via vacuum filtration.
 - Causality: This step acts as a self-validating purification system. The highly polar butylguanidinium hydrochloride salt is completely insoluble in non-polar ether and

precipitates instantly. Unreacted amines, pyrazole byproducts, and residual DMF remain highly soluble in the ether phase and are washed away.

- Recrystallization:
 - Action: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol to yield pure 1-**butylguanidine monohydrochloride** crystals.



[Click to download full resolution via product page](#)

Diagram 2: Step-by-step synthetic workflow for high-purity **butylguanidine monohydrochloride**.

Applications in Advanced Drug Development

Synthesis of Alkylguanidino Ureas (AGUs)

Butylguanidine is a primary scaffold for synthesizing AlkylGuanidino Ureas (AGUs). By reacting butylguanidine with various isocyanates, researchers can generate diverse libraries of AGUs. These derivatives are currently under intense investigation for their ability to combat multidrug-resistant pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) and carbapenem-resistant Gram-negative bacteria, often showing synergistic effects when co-administered with last-resort antibiotics like colistin[3].

Pharmaceutical Formulation Surfactants

Due to its amphiphilic structure, butylguanidine can be utilized as a dual-function excipient in pharmaceutical formulations. It acts as a cationic surfactant that lowers the surface tension of aqueous solutions while simultaneously providing preservative (antimicrobial) benefits, protecting the formulation from bacterial and fungal contamination during its shelf life.

References

- [2]Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. *Journal of Medicinal Chemistry - ACS Publications*. Available at:[[Link](#)]
- [3]An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library. *PubMed (NIH)*. Available at:[[Link](#)]
- [4]ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas. *Microbiology and Molecular Biology Reviews - ASM Journals*. Available at:[[Link](#)]
- [5]Facile Synthesis of Guanidine Functionalised Building Blocks. *ResearchGate*. Available at: [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. pubs.acs.org \[pubs.acs.org\]](#)
- [3. An update on antibacterial AlkylGuanidino Ureas: Design of new derivatives, synergism with colistin and data analysis of the whole library - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. journals.asm.org \[journals.asm.org\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Butylguanidine Monohydrochloride: Molecular Architecture, Synthesis, and Applications in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102243/docs#butylguanidine-monohydrochloride-molecular-architecture-synthesis-and-applications-in-drug-development\]](https://www.benchchem.com/product/b102243/docs#butylguanidine-monohydrochloride-molecular-architecture-synthesis-and-applications-in-drug-development)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)